molecular formula C18H21N3O2 B2372045 4-[3-(dimethylamino)-2-phenylacryloyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide CAS No. 338403-38-6

4-[3-(dimethylamino)-2-phenylacryloyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide

Cat. No.: B2372045
CAS No.: 338403-38-6
M. Wt: 311.385
InChI Key: CZRYMYIJIOYHRB-NTCAYCPXSA-N
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Description

4-[3-(dimethylamino)-2-phenylacryloyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide is a complex organic compound with a unique structure that combines a pyrrole ring with a dimethylamino group and a phenylacryloyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(dimethylamino)-2-phenylacryloyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide typically involves multiple steps. One common method includes the aldol condensation reaction, followed by carboxamide formation. The reaction conditions often require specific solvents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[3-(dimethylamino)-2-phenylacryloyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[3-(dimethylamino)-2-phenylacryloyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(dimethylamino)-2-phenylacryloyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(dimethylamino)-2-phenylacryloyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide is unique due to its combination of a pyrrole ring with a phenylacryloyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-[(E)-3-(dimethylamino)-2-phenylprop-2-enoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-20(2)12-15(13-8-6-5-7-9-13)17(22)14-10-16(19-11-14)18(23)21(3)4/h5-12,19H,1-4H3/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRYMYIJIOYHRB-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=CC=CC=C1)C(=O)C2=CNC(=C2)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C1=CC=CC=C1)/C(=O)C2=CNC(=C2)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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